molecular formula C8H6BrFO2 B6309494 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol CAS No. 2014450-73-6

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol

Cat. No. B6309494
CAS RN: 2014450-73-6
M. Wt: 233.03 g/mol
InChI Key: IRFNWOYKAKQHOT-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol, also known as 4-BF-2,3-DHBF, is a synthetic compound that is used in scientific research and laboratory experiments. It belongs to the class of compounds known as benzofurans, which are characterized by the presence of a benzene ring and a furan ring. 4-BF-2,3-DHBF is a versatile compound that has been studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF has been studied for its potential applications in various fields of science. In organic chemistry, it has been used as a reagent for the synthesis of other compounds. In biochemistry, it has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways. In pharmacology, it has been studied for its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in metabolic pathways. Specifically, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF are not fully understood. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been studied for its potential to modulate the activity of neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF in laboratory experiments include its ease of synthesis, its low cost, and its wide range of potential applications. However, its use is limited by its potential toxicity and the lack of comprehensive understanding of its mechanism of action.

Future Directions

The future of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF is promising, as scientists continue to explore its potential applications in various fields of science. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential as an anti-cancer agent. Additionally, further research into its potential as an inhibitor of enzymes involved in metabolic pathways could lead to new treatments for diseases such as cancer and inflammation. Finally, further research into its potential to modulate the activity of neurotransmitters could lead to new treatments for mental health conditions such as depression and anxiety.

Synthesis Methods

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF can be synthesized through a two-step process. The first step involves the reaction of bromine and fluorine with 2,3-dihydrobenzofuran (2,3-DHBF), which is an aromatic compound containing a benzene ring and a furan ring. This reaction is catalyzed by a base, such as sodium hydroxide, and produces 4-bromo-5-fluoro-2,3-dihydrobenzofuran (4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF). The second step involves the reduction of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF by a reducing agent, such as sodium borohydride. This reaction produces the desired product, 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF.

properties

IUPAC Name

4-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-8-4(10)1-2-6-7(8)5(11)3-12-6/h1-2,5,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFNWOYKAKQHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-OL

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